molecular formula C15H16N2O2 B14074702 1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one) CAS No. 101112-61-2

1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one)

Cat. No.: B14074702
CAS No.: 101112-61-2
M. Wt: 256.30 g/mol
InChI Key: RASNIHKNEMNKIG-UHFFFAOYSA-N
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Description

1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one) is a synthetic β-carboline derivative offered for investigational purposes in biochemical research. β-Carbolines are a major class of indole alkaloids recognized for their diverse and significant pharmacological profiles, making them valuable scaffolds in drug discovery . Researchers are particularly interested in these compounds for their potential multi-targeting mechanisms in complex diseases. For instance, structurally similar β-carboline derivatives have been investigated as dual inhibitors of the enzymes IDO1 and TDO, which are key players in the kynurenine pathway of tryptophan metabolism . Imbalances in this pathway are closely linked to the pathogenesis of neurological conditions such as Parkinson's disease and depression, positioning such compounds as promising candidates for neuropsychiatric disorder research . Furthermore, β-carboline cores have been rationally designed into multifunctional agents targeting several pathological processes in Alzheimer's disease. These activities include the inhibition of amyloid-beta (Aβ) peptide self-assembly (both fibril and oligomer formation), the inhibition of the enzyme butyrylcholinesterase (BuChE), and the display of antioxidant properties . The 3,4-dihydro-1H-beta-carboline structure, a partially saturated form, is a common intermediate in the synthesis of a wide range of naturally occurring alkaloids and their synthetic analogs . This diacetyl-substituted derivative provides researchers with a versatile building block for further medicinal chemistry exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for laboratory research use only and is not classified as a drug, food additive, or cosmetic. It is not intended for human consumption or diagnostic use.

Properties

CAS No.

101112-61-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-(9-acetyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C15H16N2O2/c1-10(18)16-8-7-13-12-5-3-4-6-14(12)17(11(2)19)15(13)9-16/h3-6H,7-9H2,1-2H3

InChI Key

RASNIHKNEMNKIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)C

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing dihydro-beta-carboline frameworks. This method involves cyclodehydration of tryptamine derivatives using dehydrating agents. For example, treatment of N-acetyltryptamine with polyphosphoric acid (PPA) at 120°C yields 3,4-dihydro-beta-carboline intermediates. Recent adaptations employ propanephosphonic acid cyclic anhydride (T3P) as a mild dehydrating agent, achieving cyclization in dichloromethane at -30°C with improved yields (75–90%).

Key Reaction Conditions:

Reagent Solvent Temperature Yield (%)
T3P CH₂Cl₂ -30°C 85
PPA Toluene 120°C 70

Pictet-Spengler Reaction with Controlled Oxidation

The Pictet-Spengler reaction between tryptophan derivatives and aldehydes forms tetrahydro-beta-carbolines (THBCs), which can be selectively oxidized to the dihydro stage. For instance, using iodine in dimethyl sulfoxide (DMSO) under aerobic conditions converts THBCs to 3,4-dihydro-beta-carbolines without full aromatization. This one-pot approach avoids isolating intermediates, streamlining the synthesis.

Mechanistic Pathways and Critical Insights

Cyclization Mechanisms

The Bischler-Napieralski reaction proceeds via imine formation followed by intramolecular electrophilic attack at the indole C2 position, facilitated by dehydrating agents. T3P promotes cyclization by activating the amide carbonyl, lowering the activation energy.

Acetylation Regioselectivity

Density functional theory (DFT) studies indicate that C2 and C9 exhibit the highest electron density in the dihydro-beta-carboline core, favoring acetyl group installation. Steric effects from the reduced pyrrolidine ring further direct substitution to these positions.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%)
Bischler-Napieralski High regioselectivity; mild conditions Requires stoichiometric dehydrating agents 70–85
Pictet-Spengler One-pot synthesis; scalable Over-oxidation risks 60–75
Friedel-Crafts Direct functionalization Acid-sensitive substrates degrade 50–68

Applications and Derivative Synthesis

The acetyl groups enhance the compound’s suitability as a precursor for further functionalization. For instance, condensation with hydrazines yields pyrazoline derivatives, which exhibit enhanced fluorescence properties. Additionally, the dihydro core serves as a substrate for palladium-catalyzed cross-coupling reactions, enabling diversification at C1 and C3 positions.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- involves its interaction with estrogen receptors. It acts as a modulator, influencing the receptor’s activity and thereby affecting the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis in hormone-responsive cancers .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name & ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Features (13C NMR, δ ppm) Reference
Target Compound β-Carboline 3,4-Dihydro-1H-beta-carboline C₁₈H₁₆N₂O₂ 292.34 Ketones: ~196–204 N/A
CBL0137 (CBL0137) Carbazole Isopropylaminoethyl at C9 C₂₄H₂₇N₃O₂ 389.49 Not reported
II-3r (Azepinoindole derivative) Azepino[1,2-a]indole 4-Ethylphenyl, methyl, 2-oxopropyl C₃₀H₃₂NO₆ 502.22 (HRMS) Ketones: 204.51, 196.71, 196.68
II-3ac (Azepinoindole derivative) Azepino[1,2-a]indole 4-Ethoxyphenyl, methyl, 2-oxopropyl C₃₀H₃₂NO₆ 502.22 (HRMS) Ketones: 204.72, 196.81, 196.63
3,5-Diacetyl-1,4-dihydropyridine 1,4-Dihydropyridine Acetyl at C3 and C5 C₉H₁₁NO₂ 165.19 Ketones: ~200–210 (estimated)

Key Observations :

  • Core Structure Differences: The target compound’s β-carboline core differs from carbazole (CBL0137) and azepinoindole derivatives (II-3 series), impacting π-π stacking and hydrogen-bonding interactions.
  • Substituent Effects: Electron-donating groups (e.g., ethoxy in II-3ac) increase solubility compared to electron-withdrawing substituents (e.g., fluoro in II-3ak) . The isopropylaminoethyl group in CBL0137 introduces basicity and enhances cellular uptake, a feature absent in the target compound .

Spectral and Analytical Comparisons

  • HRMS Validation : All compounds show <0.5 ppm error between calculated and observed masses, confirming synthesis accuracy .
  • 13C NMR: Ketone carbonyl signals are highly consistent across analogs (δ 196–204 ppm), with minor shifts due to substituent electronic effects .

Biological Activity

1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one), also known as a β-carboline derivative, is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, neuroprotective effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound belongs to the β-carboline family, characterized by a fused indole and pyridine ring structure. Its chemical formula is C15H16N2O2C_{15}H_{16}N_2O_2, and it is known for its ability to interact with various biological targets.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of β-carboline derivatives. For instance, research has shown that these compounds exhibit cytotoxic effects against various human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A54910.5Induction of apoptosis
K5628.3Cell cycle arrest
PC-39.86ROS accumulation
T47D12.0Inhibition of migration

In particular, the compound has demonstrated significant inhibitory activity against prostate cancer cells (PC-3), leading to cell cycle arrest in the G0/G1 phase and apoptosis induction through reactive oxygen species (ROS) pathways .

Neuroprotective Effects

β-Carbolines are also recognized for their neuroprotective properties. Studies indicate that they can mitigate neurodegeneration by acting as antioxidants and modulating neurotransmitter systems. For example:

  • Mechanism : The compound may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
  • Findings : In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage .

Other Pharmacological Activities

Beyond antitumor and neuroprotective effects, β-carbolines have shown promise in other areas:

  • Antimicrobial Activity : Certain derivatives exhibit activity against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
  • Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of β-carboline derivatives:

  • Study on Prostate Cancer : A study involving PC-3 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Neuroprotection in Animal Models : In animal models of Alzheimer’s disease, administration of β-carboline derivatives led to improved cognitive function and reduced amyloid plaque formation.

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